4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide
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Overview
Description
4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group is introduced via alkylation, and the sulfonamide group is added through a sulfonation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions involved. Additionally, solvent selection and temperature control are critical factors in ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-cyanophenyl)-3-{[(2-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid: Shares the cyanophenyl and sulfonamide groups but differs in the core structure and functional groups.
4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: Contains a cyanophenyl group and a sulfonamide moiety, with a different heterocyclic core.
Uniqueness
4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide is unique due to its combination of a pyrazole ring, a sulfonamide group, and a cyanophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H14N6O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H14N6O3S/c1-11-16(21-20-13-4-8-15(9-5-13)27(19,25)26)17(24)23(22-11)14-6-2-12(10-18)3-7-14/h2-9,22H,1H3,(H2,19,25,26) |
InChI Key |
CWRCGFSTFMWYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C#N)N=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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